Azépans
Azepanes are a class of heterocyclic compounds characterized by a seven-membered ring containing five carbon atoms and three nitrogen atoms, forming a unique hybrid structure that includes both aromatic and unsaturated characteristics. These molecules exhibit distinct chemical properties and functional groups, making them versatile in various applications across multiple fields.
Structurally, azepanes have a central nitrogen atom that acts as a key point for introducing substituents due to its electron-withdrawing nature, which can significantly influence the molecule’s reactivity and stability. Due to their aromatic ring system, azepanes often display favorable thermodynamic and kinetic properties, contributing to enhanced chemical stability.
In medicinal chemistry, azepane derivatives are valued for their potential in drug design, as they can serve as effective ligands or have specific interactions with biological targets such as proteins or enzymes. Additionally, these compounds find applications in material science, where their unique electronic structure may lead to interesting properties like conductivity or optical behavior. Overall, the diverse structural and functional characteristics of azepanes make them an intriguing subject for both academic research and practical industrial use.

Structure | Nom chimique | CAS | Le MF |
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2-(Azepan-4-yl)ethan-1-amine | 1781749-12-9 | C8H18N2 |
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1-(Azepan-1-yl)-2-(azetidin-3-yloxy)ethan-1-one | 1342658-80-3 | C11H20N2O2 |
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3-Butylstemonamine | 2020423-98-5 | C22H31NO4 |
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4-Azatricyclo[4.3.1.13,8]undecane, 5-methyl- | 137936-68-6 | C11H19N |
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(2R)-2-benzylazepane | 2381259-83-0 | C13H19N |
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tert-Butyl 2-methyl-4-oxoazepane-1-carboxylate | 2035418-71-2 | C12H21NO3 |
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(3R)-azepan-3-ol;hydrochloride | 1956435-25-8 | C6H14ClNO |
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1-[3-(4-fluorophenyl)azepan-1-yl]pent-4-en-1-one | 1797545-72-2 | C17H22FNO |
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2-(azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol | 1375951-60-2 | C12H19NOS |
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4-Ethylazepane-1-sulfonyl chloride | 1341523-92-9 | C8H16ClNO2S |
Littérature connexe
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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4. Caper tea
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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